molecular formula C8H6ClFO B1458813 2-Chloro-4-fluoro-6-methylbenzaldehyde CAS No. 1805524-36-0

2-Chloro-4-fluoro-6-methylbenzaldehyde

Cat. No. B1458813
M. Wt: 172.58 g/mol
InChI Key: OBNRCKUJIMIZPE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methylbenzaldehyde is an organic compound with the molecular weight of 172.59 . It is a solid substance with a storage temperature of 2-8°C . It is also known as CFMB.


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-fluoro-6-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 172.59 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis Approaches

2-Chloro-4-fluoro-6-methylbenzaldehyde serves as an intermediate in the synthesis of complex molecules. For example, Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, utilizing 2-chloro-6-fluorobenzaldehyde as a precursor, which upon further reactions yields the desired compound, showcasing its utility in nucleophilic aromatic substitution and carbonylation reactions (Daniewski, Liu, Püntener, & Scalone, 2002). Similarly, Wu et al. (2015) reported an improved synthesis route for 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate for brexpiprazole, using 2-chloro-6-fluorobenzaldehyde, highlighting a cost-effective and scalable process (Wu, Chen, Jiang, Jiang, & Shen, 2015).

Environmental Management

In environmental applications, Xiaohong et al. (2009) explored the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater using XDA-1 macroporous resin, achieving significant COD removal and demonstrating the potential for pollution control and waste reuse (Xiaohong & Ltd, 2009).

Material Science and Chemistry

In the field of material science, Li, Zhang, and Wang (2016) used fluorinated benzaldehydes, including 4-fluorobenzaldehyde, to synthesize microporous polyaminals, demonstrating their efficacy in adsorbing carbon dioxide and exhibiting selectivity over nitrogen and methane. This highlights the role of fluorinated compounds in enhancing the performance of adsorbent materials (Li, Zhang, & Wang, 2016).

Anticancer Research

In anticancer research, Lawrence et al. (2003) synthesized fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, noting that certain fluoro combretastatins retained potent cell growth inhibitory properties, demonstrating the potential of fluorinated compounds in medicinal chemistry (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-chloro-4-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNRCKUJIMIZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-6-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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